molecular formula C15H19FN4OS B11489383 4-({5-[(3-fluorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)morpholine

4-({5-[(3-fluorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)morpholine

Cat. No.: B11489383
M. Wt: 322.4 g/mol
InChI Key: UEPTWQYZSIJNNY-UHFFFAOYSA-N
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Description

4-({5-[(3-Fluorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)morpholine is a complex organic compound that features a morpholine ring attached to a triazole ring, which is further substituted with a 3-fluorobenzyl group and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({5-[(3-fluorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)morpholine typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by alkylation with methyl iodide.

    Introduction of the Fluorobenzyl Group: The 3-fluorobenzyl group can be introduced via a nucleophilic substitution reaction using 3-fluorobenzyl chloride and a suitable nucleophile.

    Attachment of the Sulfanyl Group: The sulfanyl group can be introduced through a thiolation reaction using thiourea or similar reagents.

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through a cyclization reaction involving diethanolamine and a suitable dehydrating agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group in the compound can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrotriazoles.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its triazole and morpholine moieties, which are known to interact with biological macromolecules.

Medicine

In medicinal chemistry, this compound has potential applications as a pharmacophore in the design of new drugs. Its structural features make it a candidate for the development of inhibitors or modulators of specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require the unique chemical characteristics of the triazole and morpholine rings.

Mechanism of Action

The mechanism of action of 4-({5-[(3-fluorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)morpholine involves its interaction with specific molecular targets. The triazole ring can interact with metal ions or enzyme active sites, while the morpholine ring can enhance solubility and bioavailability. The fluorobenzyl group can participate in hydrophobic interactions, and the sulfanyl group can form covalent bonds with thiol groups in proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 4-({5-[(3-fluorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)morpholine is unique due to the presence of both the morpholine and triazole rings, which provide a combination of chemical stability, reactivity, and biological activity. The specific substitution pattern also allows for targeted interactions with biological molecules, making it a valuable compound in drug design and development.

Properties

Molecular Formula

C15H19FN4OS

Molecular Weight

322.4 g/mol

IUPAC Name

4-[[5-[(3-fluorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]methyl]morpholine

InChI

InChI=1S/C15H19FN4OS/c1-19-14(10-20-5-7-21-8-6-20)17-18-15(19)22-11-12-3-2-4-13(16)9-12/h2-4,9H,5-8,10-11H2,1H3

InChI Key

UEPTWQYZSIJNNY-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC2=CC(=CC=C2)F)CN3CCOCC3

solubility

39.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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